2,5-Diammoniohexanoate

CAS No.:

Cat. No.: VC1937128

Molecular Formula: C6H15N2O2+

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15N2O2+ |

|---|---|

| Molecular Weight | 147.2 g/mol |

| IUPAC Name | 2,5-bis(azaniumyl)hexanoate |

| Standard InChI | InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |

| Standard InChI Key | CEVCRLBFUJAKOG-UHFFFAOYSA-O |

| Canonical SMILES | CC(CCC(C(=O)[O-])[NH3+])[NH3+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

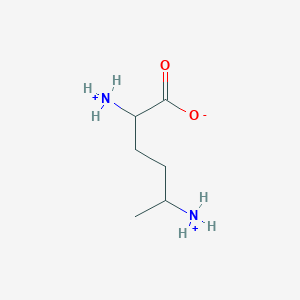

2,5-diammoniohexanoate is defined as the conjugate acid of 2,5-diaminohexanoic acid, formed through the protonation of both amino groups and simultaneous deprotonation of the carboxy group. This creates a zwitterionic structure that represents the predominant species at physiological pH (7.3). The compound is classified both as an ammonium ion derivative and an amino-acid cation.

Chemical Characteristics

The compound possesses specific chemical parameters that define its behavior in various environments. These characteristics are summarized in Table 1.

Table 1: Chemical Properties of 2,5-Diammoniohexanoate

| Property | Value |

|---|---|

| Molecular Formula | C6H15N2O2+ |

| Molecular Weight | 147.2 g/mol |

| IUPAC Name | 2,5-bis(azaniumyl)hexanoate |

| Standard InChI | InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |

| Standard InChIKey | CEVCRLBFUJAKOG-UHFFFAOYSA-O |

| Canonical SMILES | CC(CCC(C(=O)[O-])[NH3+])[NH3+] |

Structural Features

The structural arrangement of 2,5-diammoniohexanoate includes a six-carbon chain (hexanoate) with positively charged amino groups at the 2 and 5 positions. This configuration contributes to its zwitterionic character, which is critical for understanding its behavior in different pH environments. The presence of the methyl group attached to carbon-2 provides an asymmetric center, potentially leading to stereoisomeric considerations in certain applications.

Biochemical Significance

Ionic Behavior

As a conjugate acid of 2,5-diaminohexanoic acid, 2,5-diammoniohexanoate exemplifies important principles of acid-base chemistry in biological systems. The compound's protonation state is pH-dependent, with the form described here being predominant at physiological pH (7.3). This property makes it particularly relevant for studies involving biological buffers and physiological conditions.

Relationship to Amino Acid Chemistry

Analytical Characteristics

Identification Parameters

The definitive identification of 2,5-diammoniohexanoate relies on several analytical parameters. The compound is registered in chemical databases with specific identifiers that facilitate its unambiguous recognition in scientific literature and research contexts.

Table 2: Identification Parameters for 2,5-Diammoniohexanoate

| Parameter | Identifier |

|---|---|

| PubChem Compound ID | 25201618 |

| Synonym | 2,5-diaminohexanoate |

| VCID (Vendor Catalog ID) | VC1937128 |

Comparison with Related Compounds

Functional Comparisons

The presence of two protonated amino groups in 2,5-diammoniohexanoate creates a distinctive charge distribution that differs from singly-protonated amino acids. This charge distribution affects:

-

Solubility characteristics in various solvents

-

Interaction with biological membranes

-

Binding affinity to enzymes and receptors

-

Participation in acid-base equilibria

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume